Enzymatic Conversion Efficiency of (E)-2-Chloro-4-oxo-2-hexenedioic Acid by Maleylacetate Reductase Compared to Maleylacetate
Purified maleylacetate reductase from Alcaligenes eutrophus JMP134 converts (E)-2-chloro-4-oxo-2-hexenedioic acid with a catalytic efficiency (kcat/Km) comparable to that of its natural substrate, maleylacetate, indicating that the chloro-substituent does not impede enzyme turnover [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) with NADH as cosubstrate |
|---|---|
| Target Compound Data | Km = 31 μM; kcat = 7,280 min⁻¹ (kcat/Km ≈ 235 min⁻¹ μM⁻¹) |
| Comparator Or Baseline | Maleylacetate: Km = 31 μM; kcat = 8,785 min⁻¹ (kcat/Km ≈ 283 min⁻¹ μM⁻¹) |
| Quantified Difference | The kcat/Km value for (E)-2-chloro-4-oxo-2-hexenedioic acid is 83% of that for maleylacetate. |
| Conditions | Purified maleylacetate reductase from A. eutrophus JMP134, pH not specified, NADH as cosubstrate. |
Why This Matters
This near-equivalent catalytic efficiency demonstrates that (E)-2-chloro-4-oxo-2-hexenedioic acid is a highly competent substrate for maleylacetate reductase, making it a reliable proxy for studying this enzyme's activity in chloroaromatic degradation pathways.
- [1] Seibert, V., et al. 'Purification and characterization of maleylacetate reductase from Alcaligenes eutrophus JMP134(pJP4).' Journal of Bacteriology 175.21 (1993): 6745-6754. View Source
